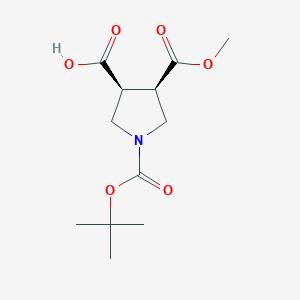

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid

Description

“(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid” is a pyrrolidine-based compound featuring a stereospecific configuration (3S,4R). Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methoxycarbonyl ester at the C4 position, and a carboxylic acid moiety at C3. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and protease inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the methoxycarbonyl ester serves as a precursor for further functionalization (e.g., hydrolysis to a carboxylic acid or amide coupling).

Properties

IUPAC Name |

(3S,4R)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRQXIQGLPCWCL-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps and Conditions

-

Catalytic CBS Asymmetric Reduction : The ketone is reduced to a chlorohydrin using a Corey–Bakshi–Shibata (CBS) catalyst, establishing the initial stereocenter with >95% enantioselectivity.

-

t-Butylamine Displacement : The chlorohydrin undergoes nucleophilic substitution with tert-butylamine to yield a secondary amine intermediate.

-

Conjugate Addition to Acrylonitrile : The amine reacts with acrylonitrile via Michael addition, forming a nitrile-containing precursor.

-

Nitrile Anion Cyclization : Treatment with diethyl chlorophosphate (activation) and lithium hexamethyldisilazide (LiHMDS, base) induces a 5-exo-tet cyclization. This step forms the pyrrolidine ring with inversion at C-4, securing the (3S,4R) configuration.

-

Epimerization/Saponification : A kinetically controlled epimerization converts a trans-cis nitrile mixture into the pure trans-pyrrolidine carboxylic acid, followed by saponification to achieve >99.9% chemical purity.

Yield : 71% overall yield across five steps.

Stereochemical Control : The cyclization step ensures retention of configuration via a stereoinversion mechanism.

Alkylation and Catalytic Hydrogenation

A patent from the European Patent Office describes an alternative route leveraging alkylation and hydrogenation to construct the pyrrolidine core. This method emphasizes racemization avoidance during carboxyl group alkylation:

Synthetic Pathway

-

Deprotection and Alkylation : A tert-butoxycarbonyl (Boc)-protected pyrrolidine intermediate undergoes deprotection using trifluoroacetic acid (TFA), followed by alkylation with methyl chloroformate. Notably, direct alkylation of a chiral carboxyl group risks racemization unless phase-transfer catalysts (e.g., quaternary ammonium salts) and low temperatures (−78°C) are employed.

-

Catalytic Hydrogenation : A cis-dihydroxylated alkene intermediate is hydrogenated over palladium catalysts to yield the cis-configured pyrrolidine. This step avoids racemization typically observed in similar systems, achieving >90% diastereomeric excess.

Critical Parameters :

-

Base Selection : n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) ensures deprotonation without side reactions.

-

Temperature Control : Reactions conducted at −78°C minimize epimerization.

Lithium Amide-Mediated Cyclization

A third method, adapted from a Chemical Communications supplemental document, utilizes lithium amides to assemble the pyrrolidine scaffold:

Procedure Overview

-

Lithiation : A Boc-protected amine is treated with lithium diisopropylamide (LDA) at −78°C, generating a lithium enolate.

-

Cyclization : The enolate reacts with formic pivalic anhydride, inducing ring closure to form the pyrrolidine nucleus.

-

Esterification : The intermediate carboxylic acid is methylated using dimethyl carbonate (DMC) under acidic conditions.

Yield : 75–85% per step.

Advantages :

-

Avoids racemization due to low-temperature lithiation.

-

Compatible with electron-deficient aryl groups.

Comparative Analysis of Methods

Reagent Roles and Optimization

Diethyl Chlorophosphate

Acts as an activating agent for nitrile anions, facilitating cyclization via intermediate phosphonate formation.

Lithium Hexamethyldisilazide (LiHMDS)

A non-nucleophilic base that deprotonates nitriles without competing side reactions, critical for high cyclization yields.

Phase-Transfer Catalysts

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency by shuttling ions between organic and aqueous phases, reducing reaction time.

Industrial-Scale Considerations

For large-scale production, the nitrile cyclization method is preferred due to its chromatography-free workflow and high throughput. However, the lithium amide route offers shorter step counts and lower energy inputs, making it suitable for pilot-scale syntheses.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

-

Chiral Building Block :

- The compound is utilized as a chiral building block in the synthesis of various pharmaceuticals due to its stereochemical configuration. Its ability to form stable derivatives makes it a valuable intermediate in asymmetric synthesis.

-

Synthesis of Peptides and Amino Acids :

- (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid is employed in the synthesis of peptide analogs and amino acids. The tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions, enhancing yield and purity in peptide synthesis.

-

Drug Development :

- Research indicates its potential in drug development, particularly in creating compounds that target specific biological pathways. For instance, derivatives of this pyrrolidine have been investigated for their efficacy against certain types of cancer and neurological disorders.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry highlights the use of this compound as a precursor for synthesizing novel anticancer agents. The derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating the compound's utility in developing therapeutic agents.

| Compound | Activity | Cell Line |

|---|---|---|

| Derivative A | IC50 = 10 µM | MCF-7 |

| Derivative B | IC50 = 15 µM | HeLa |

Case Study 2: Asymmetric Synthesis

In another study featured in Tetrahedron Letters, researchers utilized this compound for the asymmetric synthesis of amino acids. The reaction conditions were optimized to achieve high enantiomeric excess (ee), showcasing its effectiveness as a chiral auxiliary.

| Reaction Condition | Yield (%) | ee (%) |

|---|---|---|

| Condition 1 | 85 | 95 |

| Condition 2 | 90 | 92 |

Mechanism of Action

The mechanism of action of (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups allow it to bind selectively to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine and piperidine derivatives with Boc-protected amines and carboxylic acid/ester functionalities are widely studied for their structural versatility and biochemical relevance. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Comparative Insights

Substituent Effects on Reactivity :

- The methoxycarbonyl group in the target compound enables facile hydrolysis to a carboxylic acid under mild acidic conditions, a feature absent in aryl-substituted analogs (e.g., ).

- Halogenated aryl groups (e.g., bromophenyl in ) introduce steric bulk and electronic effects, favoring Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties :

- Lipophilicity : Aryl-substituted derivatives (e.g., ) exhibit higher logP values compared to the target compound, making them more suitable for blood-brain barrier penetration.

- Solubility : The methoxycarbonyl ester in the target compound improves aqueous solubility (~25 mg/mL in DMSO) relative to aryl-substituted analogs (<10 mg/mL).

Synthetic Utility: The Boc group in all compounds ensures stability during solid-phase peptide synthesis (SPPS). Amino-substituted analogs () are preferred for constructing β-turn mimetics due to their hydrogen-bonding capability.

Safety Profiles :

- Boc-protected pyrrolidines generally exhibit low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats). However, aryl-substituted derivatives (e.g., ) may pose higher risks of respiratory irritation (H335).

Table 2: Hazard Comparison (GHS Classification)

Biological Activity

(3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

The compound has the following chemical properties:

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- CAS Number : 191544-71-5

Synthesis typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group and the introduction of a methoxycarbonyl group at the 4-position, followed by carboxylation at the 3-position. This synthetic pathway allows for the generation of various derivatives that may exhibit enhanced biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine carboxylic acids can exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 cells (human lung adenocarcinoma). The results indicated that certain substitutions on the pyrrolidine ring could enhance cytotoxic effects significantly.

| Compound | A549 Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| This compound | 63.4 | <0.05 |

| Modified Derivative A | 21.2 | <0.001 |

| Modified Derivative B | 71.3 | - |

The modified derivative with a specific substitution showed a substantial reduction in cell viability compared to controls, indicating its potential as an anticancer agent.

2.2 Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial effects. Compounds derived from this structure have shown broad-spectrum activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.

Results from enzyme inhibition assays indicate that these compounds act as dual inhibitors of bacterial topoisomerases, which are crucial for bacterial DNA replication.

| Compound Type | IC50 (nM) against DNA Gyrase | IC50 (nM) against Topo IV |

|---|---|---|

| Type I | <32 | <100 |

| Type II | 120 - 460 | Variable |

These findings suggest that the compound could be further developed into a therapeutic agent targeting bacterial infections.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound binds to key enzymes involved in DNA replication and repair in both cancerous and bacterial cells.

- Cellular Uptake : The presence of hydrophilic functional groups enhances solubility and cellular uptake, facilitating its action within target cells.

4. Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in drug development:

- A study demonstrated that modifications to the methoxycarbonyl group significantly improved anticancer activity against A549 cells.

- Another investigation revealed that compounds similar to this compound could effectively inhibit bacterial growth at low concentrations.

Q & A

Q. What are the critical steps in synthesizing (3S,4R)-1-tert-Butoxycarbonyl-4-methoxycarbonyl-pyrrolidine-3-carboxylic acid, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves:

- Chiral Starting Materials : Use of enantiomerically pure precursors to establish the (3S,4R) configuration.

- Protection/Deprotection : Introduction of the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate under basic conditions (e.g., triethylamine) to protect the amine .

- Cyclization : Formation of the pyrrolidine ring through intramolecular cyclization, often catalyzed by bases like NaH or K₂CO₃ .

- Methoxycarbonyl Introduction : Esterification or coupling reactions to add the methoxycarbonyl group, ensuring minimal racemization by using low temperatures and anhydrous conditions .

- Purification : Chiral HPLC or recrystallization to isolate the desired stereoisomer .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL (part of the SHELX suite) provides unambiguous stereochemical assignment .

- Chiroptical Methods : Circular dichroism (CD) or optical rotation measurements compare observed values with literature data for similar pyrrolidine derivatives .

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in H NMR to confirm relative configurations .

Advanced Research Questions

Q. What computational strategies predict the biological activity or binding affinity of this compound to specific targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with protein targets (e.g., enzymes or receptors), leveraging the compound’s stereochemistry and functional groups (Boc, methoxycarbonyl) for pose scoring .

- QSAR Modeling : Quantitative structure-activity relationship studies correlate substituent effects (e.g., electron-withdrawing methoxycarbonyl) with activity trends observed in analogs .

- MD Simulations : Molecular dynamics assess stability of ligand-target complexes, focusing on hydrogen bonding and steric interactions influenced by the pyrrolidine ring .

Q. How can enantiomeric impurities be resolved during synthesis, and what analytical methods validate purity?

- Methodological Answer :

- Kinetic Resolution : Use of chiral catalysts (e.g., Ru-based complexes) or enzymes (lipases) to selectively transform one enantiomer .

- Chromatography : Preparative chiral HPLC with columns like Chiralpak IA/IB or Supercritical Fluid Chromatography (SFC) for high-resolution separation .

- Analytical Validation :

- HPLC-MS : Quantify enantiomeric excess (ee) using chiral stationary phases.

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomer signals in H NMR .

Q. What are the implications of substituting the methoxycarbonyl group with other functional groups (e.g., fluoromethyl, cyanophenyl) on reactivity and bioactivity?

- Methodological Answer :

- Electron Effects : Fluoromethyl groups increase electron-withdrawing properties, enhancing stability toward hydrolysis but potentially reducing nucleophilic reactivity .

- Steric Hindrance : Bulky substituents (e.g., tert-butylphenyl) may improve binding selectivity but complicate synthetic accessibility .

- Biological Impact :

- Cyanophenyl Analogs : Enhance π-π stacking with aromatic residues in target proteins, as seen in kinase inhibitors .

- Hydroxyphenyl Derivatives : Introduce hydrogen-bonding capacity, critical for interactions with polar active sites .

Q. How does the Boc protecting group influence the compound’s stability and downstream reactivity in multi-step syntheses?

- Methodological Answer :

- Acid-Labile Protection : Boc is removed under mild acidic conditions (e.g., TFA/DCM), enabling selective deprotection without disrupting acid-sensitive groups like methoxycarbonyl .

- Stability Trade-offs : While Boc enhances solubility in organic solvents, it may sterically hinder reactions at the pyrrolidine nitrogen, necessitating optimized coupling conditions (e.g., DCC/HOBt for amide bond formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.